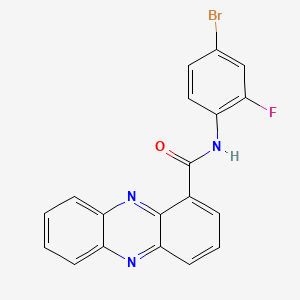

(6-Hydroxy-4-methylpyridin-3-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “(6-Hydroxy-4-methylpyridin-3-yl)boronic acid” consists of a pyridine ring with a methyl group at the 4-position and a boronic acid group at the 3-position . The 6-position of the pyridine ring is substituted with a hydroxyl group.Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 152.94. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Carbohydrate Recognition and Complexation

Boronic acids, including those with hydroxymethyl and pyridinyl groups, have been shown to complex with carbohydrates in neutral water, making them valuable in designing receptors and sensors for cell-surface glycoconjugates. This property leverages the ability of boronic acids to form reversible covalent bonds with diols, which are prevalent in sugar molecules. These interactions are crucial for the selective recognition of saccharides, suggesting potential in diagnostics and biochemical research (Dowlut & Hall, 2006).

Catalysts in Organic Synthesis

Boronic acids have been identified as effective catalysts in various organic reactions, including esterification and amide formation. Their role as catalysts highlights their ability to activate hydroxy functional groups under mild conditions, promoting transformations into valuable products. This catalytic activity is beneficial for synthesizing complex molecules with high atom economy and selectivity (Maki, Ishihara, & Yamamoto, 2005; Hall, 2019).

Metal Chelation and Pharmaceutical Applications

Boronic acids facilitate electrophilic activation of compounds like maltols, leading to efficient syntheses of metal-chelating pharmacophores. Such capabilities underscore their potential in drug development, especially for synthesizing compounds that can chelate metals, which is relevant in treating diseases like iron-overload disorders (Ke et al., 2022).

Sensing and Detection Technologies

The unique binding properties of boronic acids with diols have been exploited in developing fluorescent sensors for detecting carbohydrates and other biologically relevant molecules. These sensors are based on the reversible interaction between boronic acids and analytes, providing a powerful tool for biological and chemical sensing applications (Axthelm et al., 2015).

Material Science and Drug Delivery

Boronic acids have been incorporated into polymers and nanomaterials for targeted drug delivery, exploiting their ability to respond to various stimuli, including pH changes, glucose levels, and the presence of reactive oxygen species. These materials show promise for delivering therapeutic agents in a controlled manner, highlighting the potential of boronic acids in creating smart and responsive biomedical devices (Stubelius, Lee, & Almutairi, 2019).

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts and other organic groups in these reactions .

Mode of Action

The (6-Hydroxy-4-methylpyridin-3-yl)boronic acid, as a boronic acid, is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring organic groups from boron to palladium . This process, known as transmetalation, results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The this compound, through its participation in SM cross-coupling reactions, can affect the synthesis of various organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized and can have wide-ranging impacts in organic chemistry and medicinal chemistry .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which can influence their bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through SM cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved .

Zukünftige Richtungen

Boronic acids, including “(6-Hydroxy-4-methylpyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various sensing applications, both homogeneous assays and heterogeneous detection . Future research directions could include further exploration of boronic acids in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

Eigenschaften

IUPAC Name |

(4-methyl-6-oxo-1H-pyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c1-4-2-6(9)8-3-5(4)7(10)11/h2-3,10-11H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPZBFCSEJAVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNC(=O)C=C1C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2729056.png)

![5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2729059.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2729060.png)

![(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B2729062.png)

![Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate](/img/structure/B2729065.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2729069.png)

![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2729070.png)

![Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate](/img/structure/B2729073.png)